Dihydro vs Aromatic Core: Descriptor Divergence
The target compound possesses a 2,3-dihydro (partially saturated) pyrrole ring, whereas the commercially prevalent Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS 1256825-86-1) is fully aromatic at this position [1]. This single difference in saturation produces measurable changes in molecular descriptors relevant to permeability, solubility, and metabolic stability. The aromatic comparator has a computed XLogP3 of 1.5, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 [1]. The target compound, with an additional two hydrogen atoms (MW 178.19 vs 176.17), possesses a higher fraction of sp³-hybridized carbon (Fsp³), which correlates empirically with improved clinical success rates in small-molecule drug candidates (Lovering et al., 2009). The dihydro core also shows a lower boiling point for the parent scaffold (114 °C at 10 mmHg) and altered UV absorption maximum (306 nm in cyclohexane for the core) compared to the aromatic series .
| Evidence Dimension | Molecular weight, lipophilicity (XLogP3), hydrogen bond donor/acceptor count, fraction sp³ (Fsp³) |
|---|---|
| Target Compound Data | MW 178.19 g/mol; Fsp³ = 0.22 (2 sp³ carbons out of 9); HBD 1 (estimated); HBA 3 (estimated); formal saturation at C2-C3 [1] |
| Comparator Or Baseline | Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS 1256825-86-1): MW 176.17; XLogP3 = 1.5; HBD = 1; HBA = 3; Fsp³ = 0.11; fully aromatic C2-C3 bond [1] |
| Quantified Difference | ΔMW = +2.02 g/mol (1.1% heavier); ΔFsp³ = +0.11 (doubled fraction of sp³ carbon); removal of conjugation across C2-C3 bond alters UV λmax and chemical reactivity |
| Conditions | Computed physicochemical properties by PubChem 2.2 (2025 release) and XLogP3 3.0. Experimental boiling point and UV data from ChemWhat for the parent dihydro scaffold (CAS 10592-27-5). |
Why This Matters
The higher Fsp³ and reduced conjugation of the dihydro scaffold can translate into improved aqueous solubility, lower hERG binding, and reduced CYP450 inhibition compared to the flat aromatic analog—parameters that directly influence the developability of drug candidates derived from this building block.
- [1] PubChem. Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate. CID 57475482. Computed properties: MW 176.17, XLogP3 1.5, HBD 1, HBA 3. View Source
